(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Overview
Description
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol, also known as 5-methoxy-2-methyl-1H-benzimidazole, is a heterocyclic compound found in a variety of natural products. It has been studied for its potential use in a number of scientific applications, including drug development and drug delivery. The synthesis of this compound and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments are discussed in Additionally, possible future directions for research are outlined.
Scientific Research Applications
Synthesis and Chemical Properties
Recent studies have focused on the synthesis of derivatives incorporating the benzo[d]imidazole moiety, exploring their chemical reactivity and potential applications in various fields, such as organic synthesis and material science. For instance, the synthesis and characterization of oligobenzimidazoles demonstrated their potential in electrochemical, electrical, optical, thermal, and rectification properties, highlighting the versatility of benzo[d]imidazole derivatives in material science applications (Anand & Muthusamy, 2018).
Fluorescence and Sensing Applications
The development of fluorescent probes based on benzo[d]imidazole derivatives for metal ion detection has been a significant area of research. These studies explore the synthesis of compounds that exhibit strong fluorescence, which can be modulated in the presence of specific metal ions, such as Zn^2+ and Co^2+, making them useful for selective sensing applications. For example, research on the synthesis and fluorescence properties of a Zn^2+ fluorescent probe based on benzo[d]imidazole derivatives showed that the compound could coordinate with Zn^2+, resulting in strong fluorescence, which indicates its potential as a fluorescent chemical sensor (Zheng Wen-yao, 2012).
Structural and Magnetic Properties
Investigations into the structural and magnetic properties of hydrochloride crystals based on imidazo[1,2-a]pyridin-2-yl derivatives have provided insights into the relationship between magnetic properties and crystal-stacking structures. These studies contribute to the understanding of the material properties of these compounds and their potential applications in the field of materials science (Guo-Ping Yong et al., 2013).
Safety and Hazards
The safety information available indicates that “(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol” has the hazard statements H302, H315, H319, H332, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as bromodomain and extra-terminal domain (BET) family proteins and PqsR , which play significant roles in transcription initiation and elongation, and signal reception, respectively.
Mode of Action
For instance, some imidazole derivatives can inhibit BET bromodomains, which bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation . Others can block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Biochemical Pathways
Given the known targets of imidazole derivatives, it can be inferred that this compound may affect pathways related totranscription initiation and elongation and signal reception . These pathways can have downstream effects on various cellular processes, including gene expression and cellular communication.
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it could potentially have good bioavailability, but further studies would be needed to confirm this.
Result of Action
Based on the known actions of imidazole derivatives, it can be inferred that this compound may have effects ongene expression and cellular communication .
Action Environment
It’s known that the compound is stable under dry conditions and at temperatures between 2-8°c . This suggests that environmental factors such as humidity and temperature could potentially influence the compound’s action and stability.
properties
IUPAC Name |
(1,2-dimethylbenzimidazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-5,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCONPNVHZPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388188 | |
Record name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4589-66-6 | |
Record name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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